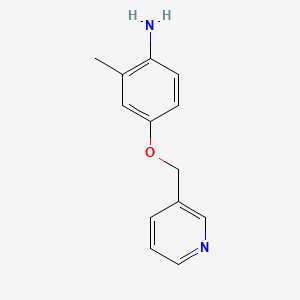

2-Methyl-4-(pyridin-3-ylmethoxy)aniline

Descripción

BenchChem offers high-quality 2-Methyl-4-(pyridin-3-ylmethoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(pyridin-3-ylmethoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-4-(pyridin-3-ylmethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-7-12(4-5-13(10)14)16-9-11-3-2-6-15-8-11/h2-8H,9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNVUWJBLFGBGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CN=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Aromatic Amine and Pyridine Ether Chemistry

The chemical architecture of 2-Methyl-4-(pyridin-3-ylmethoxy)aniline incorporates two fundamental and highly significant organic chemistry motifs: the aromatic amine and the pyridine (B92270) ether. Aromatic amines are a class of organic compounds where an amino group is directly attached to an aromatic ring. researchgate.net This structural feature is a cornerstone in the development of a vast array of dyes, polymers, and, most notably, pharmaceuticals. The presence of the amine group on an aromatic ring system can significantly influence the molecule's basicity, nucleophilicity, and its ability to form hydrogen bonds, all of which are critical for biological activity.

The pyridine ether component consists of a pyridine ring linked to another part of the molecule through an ether linkage. Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a ubiquitous scaffold in medicinal chemistry. google.com.na The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and imparts a degree of polarity and aqueous solubility to the molecule, which are often desirable properties for drug candidates. The ether linkage provides a flexible yet stable connection between the pyridine and the aniline (B41778) moieties.

The combination of these two structural units in 2-Methyl-4-(pyridin-3-ylmethoxy)aniline results in a molecule with a distinct electronic and conformational profile, making it an attractive scaffold for further chemical exploration and derivatization.

Overview of Research Trajectories for Similar Chemical Scaffolds

The scientific interest in 2-Methyl-4-(pyridin-3-ylmethoxy)aniline is largely informed by the successful research and development of compounds with similar structural features. The pyridine (B92270) ring, in particular, is considered a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of approved drugs with diverse therapeutic applications. google.com.na

Research on molecules containing the pyridinylmethoxy moiety has been particularly fruitful. For instance, various compounds incorporating this group have been investigated as potent inhibitors of a range of enzymes and receptors. A notable area of research is in the development of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The pyridine ring can often form key interactions within the ATP-binding site of kinases.

Similarly, aniline (B41778) derivatives are fundamental building blocks in the synthesis of a wide range of biologically active compounds. The substitution pattern on the aniline ring can be systematically modified to fine-tune the pharmacological properties of the resulting molecules. The exploration of anilines as components of kinase inhibitors has also been a major focus of drug discovery efforts.

The convergence of these two well-established pharmacophores in a single molecule, as seen in 2-Methyl-4-(pyridin-3-ylmethoxy)aniline, suggests a high probability of interesting biological activity and has spurred its investigation as a potential lead compound or a key intermediate in the synthesis of more complex drug candidates.

Rationale for Focused Academic Investigation of 2 Methyl 4 Pyridin 3 Ylmethoxy Aniline

Established and Novel Synthetic Routes for 2-Methyl-4-(pyridin-3-ylmethoxy)aniline

The construction of 2-Methyl-4-(pyridin-3-ylmethoxy)aniline can be approached through several synthetic strategies, primarily focusing on the formation of the key ether bond. These methods often involve the coupling of a suitably functionalized 2-methylaniline derivative with a pyridin-3-ylmethanol precursor.

Strategies for Forming the Methoxy-Aniline Linkage

The ether linkage in 2-Methyl-4-(pyridin-3-ylmethoxy)aniline is typically forged using well-established etherification reactions. The choice of method often depends on the nature of the starting materials and the desired reaction conditions.

Williamson Ether Synthesis: This classical method remains a cornerstone for the formation of the ether bond. masterorganicchemistry.comwikipedia.org The synthesis generally involves the reaction of the sodium or potassium salt of 2-methyl-4-aminophenol with a 3-(halomethyl)pyridine, such as 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine (B1585428). umich.edu The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone, often in the presence of a base such as potassium carbonate to facilitate the deprotonation of the phenol (B47542). umich.edu

A plausible synthetic route starting from 2-methyl-4-nitrophenol (B1582141) is outlined below. The phenolic hydroxyl group is first deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the 3-(halomethyl)pyridine in an SN2 reaction. masterorganicchemistry.comwikipedia.org Subsequent reduction of the nitro group yields the final aniline (B41778) product.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Methyl-4-nitrophenol, 3-(Chloromethyl)pyridine | K₂CO₃, DMF, Heat | 2-Methyl-4-nitro-1-((pyridin-3-yl)methoxy)benzene |

| 2 | 2-Methyl-4-nitro-1-((pyridin-3-yl)methoxy)benzene | Fe/NH₄Cl, Ethanol/Water, Reflux or H₂, Pd/C | 2-Methyl-4-(pyridin-3-ylmethoxy)aniline |

Ullmann Condensation: The Ullmann condensation offers an alternative, copper-catalyzed approach to forming the aryl ether linkage. researchgate.net This method is particularly useful when employing less reactive aryl halides. The reaction would typically involve the coupling of 2-methyl-4-aminophenol with a 3-halopyridine in the presence of a copper catalyst and a base at elevated temperatures.

Buchwald-Hartwig Etherification: More contemporary methods, such as the palladium-catalyzed Buchwald-Hartwig etherification, provide a versatile and efficient route to aryl ethers under milder conditions. nih.govresearchgate.netrsc.orgresearchgate.net This reaction would involve the cross-coupling of 2-methyl-4-bromophenol with pyridin-3-ylmethanol, or vice versa, in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Approaches for Introducing the Pyridin-3-ylmethoxy Moiety

3-(Chloromethyl)pyridine or 3-(bromomethyl)pyridine can be synthesized from pyridin-3-ylmethanol through reaction with thionyl chloride or phosphorus tribromide, respectively. Pyridin-3-ylmethanol, in turn, is commercially available or can be prepared by the reduction of nicotinic acid or its esters.

Regioselective Functionalization of the Aromatic Rings

Achieving the desired substitution pattern on both the aniline and pyridine rings is crucial for the synthesis of the target molecule.

For the aniline precursor, the starting material is often 2-methyl-4-nitrophenol or 2-methyl-4-aminophenol. The regioselectivity of the nitration of o-cresol (B1677501) can be controlled to favor the formation of 2-methyl-4-nitrophenol. rsc.org Subsequent reduction of the nitro group provides the corresponding aminophenol. cdnsciencepub.com

For the pyridine moiety, functionalization at the 3-position is key. The synthesis of 3-substituted pyridines can be achieved through various methods, including electrophilic substitution of pyridine (which often requires harsh conditions and gives a mixture of isomers) or through directed ortho-metalation strategies. organic-chemistry.org A more common approach is to start with a pre-functionalized pyridine ring, such as nicotinic acid, which can be readily converted to pyridin-3-ylmethanol.

Synthesis of Structural Analogues and Derivatives of 2-Methyl-4-(pyridin-3-ylmethoxy)aniline

The synthesis of structural analogues and derivatives of 2-Methyl-4-(pyridin-3-ylmethoxy)aniline allows for the exploration of structure-activity relationships in various applications. Modifications can be made to both the aniline and pyridine ring systems.

Modifications on the Aniline Ring System

Variations on the aniline ring can include the introduction of different substituents or altering the position of the existing methyl and amino groups.

Substitution on the Aniline Ring: Additional substituents, such as halogens, alkyl, or alkoxy groups, can be introduced onto the aniline ring. For example, starting with a differently substituted 4-aminophenol (B1666318) would lead to the corresponding analogue. The synthesis of various substituted anilines is well-documented in the chemical literature. nih.gov

| Starting Material | Potential Analogue |

| 2-Chloro-4-aminophenol | 2-Chloro-4-(pyridin-3-ylmethoxy)aniline |

| 2,6-Dimethyl-4-aminophenol | 2,6-Dimethyl-4-(pyridin-3-ylmethoxy)aniline |

| 2-Methoxy-4-aminophenol | 2-Methoxy-4-(pyridin-3-ylmethoxy)aniline |

Alteration of Substituent Positions: Isomeric analogues can be synthesized by starting with aminophenols where the methyl and amino groups are in different positions, for example, 3-methyl-4-aminophenol or 4-methyl-2-aminophenol.

Variations within the Pyridine Ring Moiety

Modifications to the pyridine ring can involve introducing substituents onto the ring or changing the point of attachment of the methoxy (B1213986) group.

Substitution on the Pyridine Ring: The introduction of substituents on the pyridine ring can significantly influence the electronic and steric properties of the molecule. This can be achieved by starting with a substituted pyridin-3-ylmethanol. For example, using (2-chloropyridin-3-yl)methanol (B1585922) or (6-methylpyridin-3-yl)methanol (B32658) in the etherification step would yield the corresponding substituted analogues. The synthesis of a wide range of substituted pyridines is an active area of research. nih.govnih.govorientjchem.orgnih.govresearchgate.net

| Pyridine Precursor | Potential Analogue |

| (2-Chloropyridin-3-yl)methanol | 4-((2-Chloropyridin-3-yl)methoxy)-2-methylaniline |

| (6-Methylpyridin-3-yl)methanol | 2-Methyl-4-((6-methylpyridin-3-yl)methoxy)aniline |

| (5-Bromopyridin-3-yl)methanol | 4-((5-Bromopyridin-3-yl)methoxy)-2-methylaniline |

Isomeric Pyridine Analogues: Analogues where the methoxy group is attached to a different position on the pyridine ring, such as the 2- or 4-position, can be synthesized by using the corresponding (pyridin-2-yl)methanol or (pyridin-4-yl)methanol derivatives.

Derivatization of the Methylene-Ether Linker

The methylene-ether linker in 2-Methyl-4-(pyridin-3-ylmethoxy)aniline represents a key structural feature that can be targeted for chemical modification. The most common transformation for such a benzylic ether is cleavage through hydrogenolysis. ambeed.comyoutube.com

Catalytic Hydrogenolysis:

This process involves the cleavage of the C-O bond of the ether using hydrogen gas and a metal catalyst. ambeed.comyoutube.com Palladium on carbon (Pd/C) is a frequently used catalyst for the hydrogenolysis of benzyl (B1604629) ethers. chemrxiv.org The reaction typically proceeds under mild conditions and offers high yields of the corresponding phenol and toluene (B28343) derivatives. youtube.com

The general scheme for the hydrogenolysis of the methylene-ether linker in 2-Methyl-4-(pyridin-3-ylmethoxy)aniline would yield 2-Methyl-4-aminophenol and 3-methylpyridine (B133936) (picoline).

Reaction Conditions for Catalytic Hydrogenolysis of Benzyl Ethers

| Catalyst | Solvent | Temperature (°C) | Pressure (atm H₂) | Notes |

| Palladium on Carbon (Pd/C) | Ethanol, Methanol, Ethyl Acetate, THF | Ambient | 1-10 | Most common and efficient catalyst. youtube.comchemrxiv.org |

| Platinum on Carbon (Pt/C) | Ethanol, Acetic Acid | Ambient | 1-10 | Can also be effective but may sometimes lead to ring hydrogenation. rsc.org |

| Raney Nickel (Raney-Ni) | Ethanol | 50 | 1 | Can be a cost-effective alternative, with varying chemoselectivity. rsc.org |

It is important to note that the choice of catalyst and reaction conditions can be crucial to avoid unwanted side reactions, such as the reduction of the pyridine or aniline rings. chemrxiv.org Catalyst pre-treatment strategies have been developed to enhance selectivity for hydrogenolysis over aromatic ring saturation. chemrxiv.org

Other potential, though less commonly reported for this specific linkage, derivatizations could involve oxidative cleavage. Strong oxidizing agents can potentially convert the benzylic ether to a benzoate, which can then be hydrolyzed. organic-chemistry.org However, the presence of the electron-rich aniline ring might lead to competing oxidation reactions.

Process Optimization and Scalability Considerations for 2-Methyl-4-(pyridin-3-ylmethoxy)aniline Synthesis

The most probable synthetic route to 2-Methyl-4-(pyridin-3-ylmethoxy)aniline is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the coupling of the sodium or potassium salt of 2-Methyl-4-aminophenol with 3-(chloromethyl)pyridine or a related pyridyl methyl halide.

Key Parameters for Process Optimization:

The optimization of this synthesis on a larger scale requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Base Selection: The choice of base for deprotonating the phenolic hydroxyl group of 2-Methyl-4-aminophenol is critical. While strong bases like sodium hydride (NaH) are effective on a lab scale, for industrial processes, weaker and less hazardous bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) are often preferred. researchgate.net The use of phase-transfer catalysts can facilitate the reaction with inorganic bases in biphasic systems. numberanalytics.com

Solvent Selection: The solvent plays a crucial role in the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are common in Williamson ether synthesis as they effectively solvate the cation of the alkoxide, leaving the anion more nucleophilic. youtube.com However, due to their toxicity and high boiling points, process development often focuses on finding greener alternatives like acetone, 2-butanone (B6335102) (MEK), or even aqueous systems with phase-transfer catalysis. researchgate.net

Temperature Control: The reaction temperature is a key parameter to control. Higher temperatures can increase the reaction rate but may also promote side reactions. wikipedia.org A significant side reaction in Williamson ether synthesis is the elimination of the alkyl halide, although this is less of a concern with benzylic-type halides. youtube.com Another potential issue is the alkylation of the aniline nitrogen, leading to impurity formation. Careful temperature control can help to maximize the desired O-alkylation over N-alkylation.

Raw Material Quality and Stoichiometry: The purity of the starting materials, 2-Methyl-4-aminophenol and 3-(chloromethyl)pyridine, is essential for a clean reaction profile. The stoichiometry of the reactants also needs to be optimized. Using a slight excess of the alkylating agent can drive the reaction to completion, but this must be balanced against the need to minimize residual impurities that can be difficult to remove.

Scalability Challenges:

Scaling up the synthesis of 2-Methyl-4-(pyridin-3-ylmethoxy)aniline from the laboratory to an industrial setting presents several challenges:

Mixing and Heat Transfer: Ensuring efficient mixing and heat transfer in large reactors is crucial for maintaining consistent reaction conditions and preventing the formation of localized hot spots that could lead to side reactions or thermal decomposition.

Work-up and Purification: The isolation and purification of the final product can be a significant bottleneck in a large-scale process. The development of a robust and scalable work-up procedure, which may involve extraction, crystallization, and filtration, is critical. The choice of crystallization solvent is particularly important for obtaining the desired crystal form and purity.

Safety Considerations: The handling of large quantities of flammable solvents and potentially reactive reagents requires stringent safety protocols. A thorough process safety assessment is necessary to identify and mitigate any potential hazards.

Continuous Manufacturing: For large-scale production, transitioning from a batch process to a continuous flow process can offer significant advantages in terms of safety, efficiency, and consistency. nih.govbeilstein-journals.orgscispace.com Continuous processes allow for better control over reaction parameters and can minimize the volume of hazardous materials at any given time. nih.gov

Spectroscopic and Analytical Data for 2-Methyl-4-(pyridin-3-ylmethoxy)aniline Remains Elusive in Publicly Available Literature

A comprehensive analysis of the chemical compound 2-Methyl-4-(pyridin-3-ylmethoxy)aniline requires detailed spectroscopic data for a thorough characterization. However, a diligent search of scientific databases and literature has not yielded specific, publicly available experimental data for its High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), or Fourier-Transform Infrared (FTIR) spectroscopy.

While spectral data for analogous and isomeric compounds are available, direct application of such data to 2-Methyl-4-(pyridin-3-ylmethoxy)aniline would be scientifically inaccurate. The precise substitution pattern on both the aniline and pyridine rings significantly influences the chemical environment of each atom and functional group, leading to unique spectral fingerprints. For instance, data for isomers like 4-Methoxy-3-(pyridin-4-ylmethoxy)aniline cannot be used as a substitute, as the change in substituent positions would lead to different chemical shifts in NMR and distinct vibrational modes in FTIR spectroscopy.

To provide a scientifically rigorous and accurate article as requested, the following experimental data for 2-Methyl-4-(pyridin-3-ylmethoxy)aniline is necessary:

¹H NMR Data: Chemical shifts (δ), multiplicity (singlet, doublet, triplet, etc.), coupling constants (J), and integration values for each proton.

¹³C NMR Data: Chemical shifts (δ) for each unique carbon atom.

2D NMR Data (COSY, HSQC, HMBC): Correlation peaks to establish connectivity between protons, between protons and carbons, and long-range correlations across multiple bonds.

HRMS Data: The accurate mass of the molecular ion, which confirms the elemental composition, and data on its fragmentation patterns.

FTIR Data: The frequencies (in cm⁻¹) of absorption bands corresponding to the characteristic vibrations of its functional groups (e.g., N-H stretches of the amine, C-O ether stretches, aromatic C-H and C=C bonds).

Without access to a publication detailing the synthesis and characterization of 2-Methyl-4-(pyridin-3-ylmethoxy)aniline, or direct access to its experimental spectral data, the generation of a detailed and factual article on its advanced spectroscopic analysis is not possible at this time. The principles of these analytical techniques are well-established, but their specific application and the interpretation of results are entirely dependent on the unique data from the compound itself.

Vibrational Spectroscopy for Functional Group Identification in 2-Methyl-4-(pyridin-3-ylmethoxy)aniline

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, offering a fingerprint for identification and structural analysis. For 2-Methyl-4-(pyridin-3-ylmethoxy)aniline, the Raman spectrum would be characterized by distinct peaks corresponding to its constituent functional groups.

Key vibrational modes would include:

Pyridine Ring Vibrations: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The characteristic ring breathing modes of the pyridine ring would appear in the 990-1050 cm⁻¹ range.

Aniline Ring Vibrations: The substituted benzene (B151609) ring of the aniline moiety would also exhibit C-H stretching above 3000 cm⁻¹ and ring stretching vibrations between 1400 and 1600 cm⁻¹.

C-N and C-O Stretching: Vibrations corresponding to the C-N bonds of the aniline and the C-O ether linkage would be present in the 1200-1300 cm⁻¹ region.

Methyl Group Vibrations: The C-H stretching and bending modes of the methyl group would be identifiable, typically around 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

The precise peak positions and intensities would be sensitive to the molecular conformation and intermolecular interactions in the solid state.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The chromophores in 2-Methyl-4-(pyridin-3-ylmethoxy)aniline—the aniline and pyridine rings—are expected to produce characteristic absorption bands. The spectrum of aniline derivatives typically shows two main absorption bands. rsc.org For aniline itself, these bands appear around 230 nm and 280 nm, corresponding to π→π* transitions. rsc.org

In 2-Methyl-4-(pyridin-3-ylmethoxy)aniline, the conjugation between the aniline ring, the ether oxygen, and the pyridine ring would influence the position of these absorption maxima (λ_max). Substituents on the aniline ring, such as the methyl and pyridinylmethoxy groups, are expected to cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted aniline. The analysis of the UV-Vis spectrum would provide insights into the electronic structure and conjugation within the molecule.

X-ray Crystallography for Solid-State Structural Analysis and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Data Collection and Refinement

To perform this analysis, a suitable single crystal of the compound must be grown. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and processed to determine the unit cell dimensions, crystal system, and space group. For analogous aromatic compounds, crystal systems such as monoclinic or orthorhombic are common. nih.govmdpi.commdpi.com

The collected data is then used to solve and refine the crystal structure. This refinement process yields precise atomic coordinates, bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure and its conformation in the solid state.

Hypothetical Crystal Data Table This table is illustrative and based on data for similar organic molecules.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₁₄N₂O |

| Formula Weight | 214.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 20.3 |

| c (Å) | 8.0 |

| β (°) | 98.3 |

| Volume (ų) | 1390 |

Crystal Packing and Intermolecular Interactions Analysis (e.g., Hirshfeld Surface Analysis)

Analysis of the crystal structure reveals how molecules are arranged in the crystal lattice. Intermolecular interactions, such as hydrogen bonds and van der Waals forces, dictate the crystal packing. In 2-Methyl-4-(pyridin-3-ylmethoxy)aniline, the aniline -NH₂ group can act as a hydrogen bond donor, while the pyridine nitrogen and ether oxygen can act as acceptors. These interactions play a crucial role in stabilizing the crystal structure.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The analysis maps properties onto a surface defined by the region where the electron density of a molecule contributes more than any other molecule in the crystal. The resulting 2D fingerprint plots quantify the relative contributions of different types of intermolecular contacts, such as H···H, O···H, and C···H, providing a detailed understanding of the forces governing the crystal packing. nih.gov

Chromatographic Methods for Purity Assessment and Isomeric Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from isomers or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for purity determination of non-volatile organic compounds. thermofisher.com For 2-Methyl-4-(pyridin-3-ylmethoxy)aniline, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer. sielc.comnih.gov Detection would typically be performed using a UV detector set to a wavelength where the analyte absorbs strongly. The method would be validated for linearity, accuracy, and precision to ensure reliable purity measurements. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov While aniline derivatives can be analyzed by GC, they may sometimes require derivatization to improve their thermal stability and chromatographic behavior. thermofisher.comnih.gov The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint, allowing for positive identification. This technique is highly sensitive and can be used to detect trace-level impurities. ajrconline.org

Computational Chemistry and Theoretical Modeling of 2 Methyl 4 Pyridin 3 Ylmethoxy Aniline

Quantum Mechanical Studies and Electronic Structure Characterization

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a cornerstone of modern computational chemistry.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Methyl-4-(pyridin-3-ylmethoxy)aniline, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine its optimized molecular geometry in the ground state. These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation.

Table 1: Hypothetical Ground State Properties of 2-Methyl-4-(pyridin-3-ylmethoxy)aniline calculated using DFT This data is illustrative and based on typical values for similar organic molecules.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -785.12345 |

| Dipole Moment (Debye) | 3.45 |

| Mulliken Charge on N (aniline) | -0.54 |

| Mulliken Charge on N (pyridine) | -0.62 |

| Mulliken Charge on O (ether) | -0.58 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 2-Methyl-4-(pyridin-3-ylmethoxy)aniline, the distribution of the HOMO and LUMO across the molecular structure indicates the likely sites for electrophilic and nucleophilic attack, respectively. This analysis is crucial for predicting how the molecule will interact with other chemical species. thaiscience.info

Table 2: Hypothetical Frontier Molecular Orbital Energies of 2-Methyl-4-(pyridin-3-ylmethoxy)aniline This data is illustrative and based on typical values for similar organic molecules.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.89 |

| LUMO | -1.25 |

| Energy Gap (ΔE) | 4.64 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction behavior. researchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. Red regions represent areas of negative potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Blue regions indicate positive potential, corresponding to electron-deficient areas that are prone to nucleophilic attack.

For 2-Methyl-4-(pyridin-3-ylmethoxy)aniline, the MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group, highlighting these as key sites for hydrogen bonding and other electrostatic interactions. researchgate.net Conversely, positive potential would be expected around the hydrogen atoms of the aniline's amino group and the methyl group. This information is invaluable for understanding non-covalent interactions with biological macromolecules.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target.

Once a potential protein target for 2-Methyl-4-(pyridin-3-ylmethoxy)aniline is identified, molecular docking simulations can be performed to elucidate the specific interactions that stabilize the ligand-protein complex. These simulations place the ligand in various conformations and orientations within the protein's binding pocket and score them based on a scoring function that estimates the binding affinity.

The results of a docking study reveal the key amino acid residues that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For 2-Methyl-4-(pyridin-3-ylmethoxy)aniline, the pyridine and aniline (B41778) rings are likely to participate in pi-pi stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the amino group can act as a hydrogen bond donor.

Table 3: Hypothetical Key Interactions of 2-Methyl-4-(pyridin-3-ylmethoxy)aniline with a Protein Target This data is illustrative and based on typical interactions for small molecule inhibitors.

| Amino Acid Residue | Interaction Type | Functional Group on Ligand |

|---|---|---|

| Asp 145 | Hydrogen Bond | Aniline NH2 |

| Phe 267 | Pi-Pi Stacking | Aniline Ring |

| Tyr 250 | Pi-Pi Stacking | Pyridine Ring |

| Ser 142 | Hydrogen Bond | Pyridine Nitrogen |

| Leu 208 | Hydrophobic | Methyl Group |

In addition to identifying the binding mode, molecular docking programs provide an estimate of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A lower binding energy indicates a more stable complex and, theoretically, a more potent inhibitor. These scoring functions take into account the energetic contributions of various types of interactions.

By analyzing the energetic contributions, it is possible to understand which interactions are most critical for binding. For instance, the formation of a hydrogen bond typically contributes significantly to the binding energy. This information can guide the chemical modification of the ligand to enhance its binding affinity. For example, if a particular hydrogen bond is identified as crucial, modifications can be made to the ligand to strengthen this interaction.

Table 4: Hypothetical Predicted Binding Affinities and Energetic Contributions for 2-Methyl-4-(pyridin-3-ylmethoxy)aniline This data is illustrative and based on typical values from molecular docking studies.

| Parameter | Value |

|---|---|

| Predicted Binding Energy (kcal/mol) | -8.5 |

| Hydrogen Bonding Contribution (kcal/mol) | -3.2 |

| Hydrophobic Contribution (kcal/mol) | -2.8 |

| Van der Waals Contribution (kcal/mol) | -2.5 |

Analysis of Hydrogen Bonding and Hydrophobic Interactions

The biological activity of a molecule is often dictated by its ability to form specific non-covalent interactions with its target protein. Hydrogen bonds and hydrophobic interactions are two of the most critical forces governing molecular recognition. For 2-Methyl-4-(pyridin-3-ylmethoxy)aniline, a detailed analysis of these interactions provides insight into its potential binding modes.

The structure of 2-Methyl-4-(pyridin-3-ylmethoxy)aniline contains several functional groups capable of participating in hydrogen bonding. The nitrogen atom of the pyridine ring and the oxygen atom of the methoxy linker can act as hydrogen bond acceptors, while the amine group on the aniline ring can serve as a hydrogen bond donor. cdnsciencepub.comquora.com The presence of both donor and acceptor sites allows for the formation of a network of hydrogen bonds with complementary residues in a protein's binding pocket. scholarsportal.info

Hydrophobic interactions are also crucial for the binding of 2-Methyl-4-(pyridin-3-ylmethoxy)aniline. The methyl-substituted aniline ring and the pyridine ring are aromatic and thus hydrophobic. These regions of the molecule can engage in favorable hydrophobic interactions with nonpolar amino acid residues in a binding site, such as leucine, isoleucine, and valine. Additionally, π-π stacking interactions can occur between the aromatic rings of the ligand and aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein. nih.gov

| Interaction Type | Potential Participating Group in 2-Methyl-4-(pyridin-3-ylmethoxy)aniline | Potential Interacting Partner in a Protein |

|---|---|---|

| Hydrogen Bond Donor | Aniline (-NH2) | Aspartate, Glutamate, Serine, Threonine |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Arginine, Lysine, Serine, Threonine, Tyrosine |

| Hydrogen Bond Acceptor | Methoxy Oxygen | Arginine, Lysine, Serine, Threonine, Tyrosine |

| Hydrophobic/Aromatic | Aniline Ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| Hydrophobic/Aromatic | Pyridine Ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

Pharmacophore Modeling for De Novo Design and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. dergipark.org.tr These models serve as 3D queries for virtual screening of compound libraries to discover novel scaffolds or can be used to guide the de novo design of new molecules with improved potency.

In the absence of a known 3D structure of the target protein, ligand-based pharmacophore models can be generated from a set of known active analogues of 2-Methyl-4-(pyridin-3-ylmethoxy)aniline. nih.gov This approach involves aligning the structures of these active compounds and identifying the common chemical features that are responsible for their biological activity. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. nih.gov The resulting pharmacophore model represents a hypothesis of the key interaction points required for binding to the target. mdpi.com

| Pharmacophore Feature | Potential Origin in 2-Methyl-4-(pyridin-3-ylmethoxy)aniline Analogues |

|---|---|

| Hydrogen Bond Donor (HBD) | Amine or other donor groups |

| Hydrogen Bond Acceptor (HBA) | Pyridine nitrogen, ether oxygen, or other acceptor groups |

| Hydrophobic (HY) / Aromatic (AR) | Aniline ring, pyridine ring, or other aromatic/aliphatic groups |

| Positive Ionizable (PI) | Basic amine groups |

| Negative Ionizable (NI) | Acidic functional groups |

When the 3D structure of the target protein, preferably in complex with a ligand, is available, a structure-based pharmacophore model can be derived. nih.gov This method involves analyzing the key interactions between the ligand and the protein's active site. The identified interaction points, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, are then translated into pharmacophoric features. irjmets.com This approach provides a more accurate representation of the binding requirements of the target and is highly valuable for virtual screening and lead optimization. irjmets.com

The validation of a pharmacophore model is a critical step to ensure its predictive ability. nih.gov Several strategies are employed to assess the quality of a generated model. A common approach is to use a test set of known active and inactive compounds that were not used in the model generation. ijrpr.com The model's ability to correctly identify the active compounds while rejecting the inactive ones is a measure of its sensitivity and specificity. ijrpr.com Statistical methods such as the Güner-Henry score and receiver operating characteristic (ROC) curve analysis are often used to quantify the model's performance. ijrpr.com Fischer's randomization test is another validation technique that assesses the statistical significance of the pharmacophore model by comparing its performance to models generated from randomized data. irjmets.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org These models can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Both 2D and 3D QSAR models can be developed for analogues of 2-Methyl-4-(pyridin-3-ylmethoxy)aniline to understand the structural requirements for their biological activity.

2D-QSAR models correlate biological activity with 2D molecular descriptors, which are numerical representations of a molecule's physicochemical properties, such as molecular weight, logP, and topological indices. nih.govresearchgate.netbiointerfaceresearch.com These models are computationally less intensive and can provide valuable insights into the general structural features that influence activity. rsc.org

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the three-dimensional structure of the molecules. iitkgp.ac.in These methods require the alignment of the compounds in the dataset and calculate steric and electrostatic fields around them. nih.govnih.gov The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity, providing a more detailed and intuitive guide for drug design. mdpi.com

| Step in QSAR Model Development | Description |

|---|---|

| 1. Data Set Selection | A series of structurally related analogues with a range of biological activities is chosen. |

| 2. Descriptor Calculation | Molecular descriptors (2D or 3D) are calculated for each compound in the dataset. |

| 3. Model Building | Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model correlating descriptors with activity. |

| 4. Model Validation | The predictive power of the model is assessed using internal and external validation techniques. |

| 5. Activity Prediction | The validated model is used to predict the activity of new, untested compounds. |

Based on a comprehensive search of available scientific literature, there is currently no specific published research focusing on the computational chemistry and theoretical modeling of the compound 2-Methyl-4-(pyridin-3-ylmethoxy)aniline that directly addresses the detailed outline provided.

Studies detailing Quantitative Structure-Activity Relationship (QSAR) models, the identification of key molecular descriptors, or the application of molecular dynamics simulations specifically for 2-Methyl-4-(pyridin-3-ylmethoxy)aniline could not be located. Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested sub-sections on its predictive modeling, dynamic behavior, and ligand-protein interactions.

General computational methodologies for QSAR and molecular dynamics are well-established in the field of drug discovery and computational chemistry. However, applying these general principles to 2-Methyl-4-(pyridin-3-ylmethoxy)aniline without specific research data would be speculative and would not meet the required standards of scientific accuracy.

Should research on the computational analysis of 2-Methyl-4-(pyridin-3-ylmethoxy)aniline be published in the future, a detailed article as per the requested outline could be generated. At present, the necessary data to fulfill this request is not available.

Structure Activity Relationship Sar Investigations of 2 Methyl 4 Pyridin 3 Ylmethoxy Aniline and Its Analogues in Preclinical Contexts

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 2-Methyl-4-(pyridin-3-ylmethoxy)aniline analogs is profoundly influenced by the nature and position of substituents on both the aniline (B41778) and pyridine (B92270) rings. These modifications can dramatically alter the compound's interaction with the target enzyme's binding site, thereby modulating its inhibitory potency.

Positional Isomerism and its Impact on Target Interactions

The position of the nitrogen atom within the pyridine ring is a critical determinant of biological activity. While direct SAR studies on 2-Methyl-4-(pyridin-3-ylmethoxy)aniline are not extensively published, research on related structures offers valuable insights. For instance, in the context of EGFR inhibitors, the nitrogen's location can influence crucial hydrogen bonding interactions within the kinase hinge region. Studies on anilinoquinazolines have shown that the precise geometry afforded by the pyridinyl moiety is essential for optimal binding. nih.gov Similarly, for PI3K/mTOR inhibitors, the pyridyl nitrogen's ability to interact with conserved water molecules in the active site is a key factor in achieving high potency. The development of skeletal remodeling strategies that allow for the transposition of the nitrogen atom within the pyridine ring is a testament to the importance of its position in modulating biological activity. researchgate.netnih.gov

The following table illustrates the hypothetical impact of pyridine nitrogen positional isomerism on enzyme inhibition, based on general principles observed in related kinase inhibitors.

| Compound | Pyridine Isomer | Hypothetical Target Interaction | Predicted Activity |

| Analog 1 | 2-pyridyl | Potential for direct H-bond with hinge region | High |

| Analog 2 | 3-pyridyl | May form water-mediated H-bonds | Moderate to High |

| Analog 3 | 4-pyridyl | Altered vector for H-bonding, may be less favorable | Lower |

Electronic and Steric Effects of Substituents on Activity Profiles

The electronic and steric properties of substituents on the aniline ring play a pivotal role in fine-tuning the inhibitory activity of this class of compounds.

For EGFR inhibitors, studies on 4-anilinoquinazolines have demonstrated that small, non-polar substituents at the meta-position of the aniline ring are generally preferred for potent inhibition. nih.gov This suggests that bulky groups may introduce steric hindrance, impeding optimal binding to the ATP-binding pocket.

In the case of DNA-PK inhibitors, a systematic exploration of substituents on the aniline ring of imidazo[4,5-c]pyridin-2-ones revealed that small lipophilic groups at the 2-position, such as methyl or chloro, enhance potency. nih.gov Conversely, larger and more polar substituents are not well-tolerated at this position. nih.gov The presence of a hydrogen bond acceptor at the 4-position of the aniline ring, such as a methoxy (B1213986) or hydroxyl group, was found to be highly beneficial for DNA-PK inhibition. nih.gov

The table below summarizes the general trends observed for substituent effects on the aniline ring for related kinase inhibitors.

| Substituent Position | Substituent Type | General Effect on Kinase Activity |

| 2-position (ortho) | Small, lipophilic (e.g., -CH3, -Cl) | Generally favorable |

| Large, polar (e.g., -OCH3, -NO2) | Generally unfavorable | |

| 3-position (meta) | Small, non-polar | Often optimal |

| 4-position (para) | H-bond acceptor (e.g., -OCH3, -OH) | Can be highly beneficial |

Influence of Linker Region Modifications on Biological Potency

While specific studies on linker modifications of 2-Methyl-4-(pyridin-3-ylmethoxy)aniline are limited, research on related inhibitor classes provides valuable parallels. For instance, in a series of LTA4H inhibitors, the linker region plays a crucial role in positioning the key pharmacophoric elements within the enzyme's active site. acs.orgnih.gov Altering the linker from an ether to an amide or other functionalities can introduce new hydrogen bonding opportunities or create unfavorable steric clashes.

Furthermore, the introduction of rigidity or flexibility into the linker can have profound effects. A more rigid linker may pre-organize the molecule into a bioactive conformation, leading to higher affinity, but may also prevent binding if the preferred conformation is not achieved. Conversely, a more flexible linker may allow for induced-fit binding to a wider range of targets but could also lead to a loss of selectivity and an entropic penalty upon binding.

Stereochemical Requirements for Optimal Biological Response

The introduction of chiral centers into analogs of 2-Methyl-4-(pyridin-3-ylmethoxy)aniline can lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of atoms is crucial for precise interactions with the chiral environment of an enzyme's active site.

This highlights the importance of synthesizing and evaluating individual enantiomers or diastereomers to identify the stereoisomer with the optimal biological response and to minimize potential off-target effects or reduced efficacy associated with an isomeric mixture. The specific stereochemical requirements will be highly dependent on the topology of the binding site for each specific enzyme target.

Establishment of Pharmacological SAR for Specific Enzyme Targets

The structure-activity relationships of 2-Methyl-4-(pyridin-3-ylmethoxy)aniline and its analogs are highly target-dependent, with specific structural features conferring potency and selectivity for different enzymes.

HDAC: While direct SAR data for this compound against HDACs is scarce, research on other HDAC inhibitors, such as those based on the N-(2-aminophenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-ylamino)methyl)benzamide scaffold, underscores the importance of the pyridin-3-yl moiety for potent inhibition. nih.gov The general pharmacophore for HDAC inhibitors typically consists of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. doi.org The 2-Methyl-4-(pyridin-3-ylmethoxy)aniline scaffold could potentially be elaborated to incorporate these features.

LTA4H: A fragment-based screening study identified N-(pyridin-3-ylmethyl)aniline as a compound that binds to the substrate-binding cleft of LTA4H. acs.org This finding suggests that the core structure of 2-Methyl-4-(pyridin-3-ylmethoxy)aniline is relevant for LTA4H inhibition. The aniline NH group was observed to form a potential hydrogen bond with the backbone carbonyl of Pro374. acs.org SAR studies on related LTA4H inhibitors have shown that the nature of the substituents on the phenyl and pyridine rings, as well as the linker, significantly influences potency. nih.gov

EGFR: The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR inhibitors. nih.gov SAR studies have shown a preference for small, lipophilic substituents at the 3-position of the aniline ring. nih.gov While 2-Methyl-4-(pyridin-3-ylmethoxy)aniline itself is not a 4-anilinoquinazoline, the anilino-pyridine ether motif is a key component of some potent EGFR inhibitors. The methyl group at the 2-position and the pyridin-3-ylmethoxy group at the 4-position would need to be evaluated within the context of the EGFR ATP-binding site to determine their contribution to inhibitory activity.

PI3K: The PI3K/mTOR signaling pathway is a key target in cancer therapy. Several inhibitors incorporate pyridinyl-containing scaffolds. nih.govnih.gov For instance, in a series of pyrido[3,2-d]pyrimidine (B1256433) derivatives, the substitution pattern on the pyridinyl moiety was found to be critical for dual PI3K/mTOR inhibition. nih.gov The 2-methylanilino group in the target compound would occupy a region of the PI3K active site where steric and electronic properties are crucial for achieving high potency and selectivity.

DNA-PK: Research into DNA-PK inhibitors has identified pyridopyrimidin-4-one surrogates as a promising chemotype. researchgate.net A systematic study of imidazo[4,5-c]pyridin-2-one analogs revealed that substitution on the aniline ring significantly impacts DNA-PK inhibitory activity. nih.gov Specifically, a 2-methyl substituent on the aniline ring was shown to increase potency, while a 4-methoxy group was also found to be a favorable feature, likely acting as a hydrogen bond acceptor. nih.gov This suggests that the 2-Methyl-4-(pyridin-3-ylmethoxy)aniline scaffold possesses key structural elements that are conducive to DNA-PK inhibition.

The table below provides a summary of the key SAR findings for related compounds against the specified enzyme targets.

| Enzyme Target | Key Structural Features for Inhibition (from related compounds) |

| HDAC | Pyridin-3-yl moiety, appropriate zinc-binding group and linker. |

| LTA4H | Pyridin-3-ylmethylaniline core, potential for H-bond with Pro374. |

| EGFR | Anilino-heterocycle scaffold, small lipophilic meta-substituents on aniline. |

| PI3K | Pyridinyl-containing scaffolds, specific substitution patterns for isoform selectivity. |

| DNA-PK | 2-methyl and 4-methoxy substituents on the aniline ring are favorable. |

Molecular Mechanism of Action Studies of 2 Methyl 4 Pyridin 3 Ylmethoxy Aniline in Vitro and Biochemical

Identification and Validation of Specific Molecular Targets

Detailed information regarding the specific molecular targets of 2-Methyl-4-(pyridin-3-ylmethoxy)aniline is not extensively available in the public domain. While research into compounds with similar structural motifs, such as those containing pyridinylmethoxy and aniline (B41778) cores, has been conducted, direct evidence identifying and validating the specific molecular binding partners for this exact compound remains to be fully elucidated. The broader class of aniline and pyridine (B92270) derivatives are known to interact with a wide range of biological targets, including enzymes and receptors, but specific target validation for 2-Methyl-4-(pyridin-3-ylmethoxy)aniline is not yet published.

Characterization of Biochemical Pathway Modulation

The modulation of biochemical pathways by 2-Methyl-4-(pyridin-3-ylmethoxy)aniline has been investigated through various standard assays.

Enzyme Inhibition Kinetics and Selectivity Profiling (e.g., IC50, Ki determination)

Data on the direct enzymatic inhibition by 2-Methyl-4-(pyridin-3-ylmethoxy)aniline, including specific IC50 and Ki values, are not currently available in published literature. Studies on analogous compounds suggest that molecules with this scaffold can exhibit inhibitory activity against various kinases or other enzymes, but specific kinetic data for 2-Methyl-4-(pyridin-3-ylmethoxy)aniline has not been reported.

Receptor Binding Assays and Ligand Displacement Studies

Receptor binding assays are crucial for understanding how a compound interacts with cellular receptors. However, specific data from receptor binding assays or ligand displacement studies for 2-Methyl-4-(pyridin-3-ylmethoxy)aniline are not available in the current body of scientific literature. Therefore, its affinity and selectivity for specific receptors are presently unknown.

Cellular Assays for Biological Response and Pathway Perturbation

Cellular assays provide insight into the biological effects of a compound on whole cells, reflecting the culmination of its molecular interactions.

Cell Proliferation and Viability Assays in Preclinical Models

The effect of 2-Methyl-4-(pyridin-3-ylmethoxy)aniline on cell proliferation and viability has not been specifically documented in publicly accessible research. While related aniline and pyridine derivatives have been evaluated for their antiproliferative effects in various cancer cell lines, data specific to 2-Methyl-4-(pyridin-3-ylmethoxy)aniline is not available.

Potential Academic Applications of 2 Methyl 4 Pyridin 3 Ylmethoxy Aniline

Development as Chemical Probes for Biological Systems

The structure of 2-Methyl-4-(pyridin-3-ylmethoxy)aniline is well-suited for its development as a chemical probe to investigate complex biological systems. The pyridine (B92270) ring, a key component of many coenzymes and natural products, can facilitate interactions with a variety of biological targets. The aniline (B41778) portion of the molecule can be readily modified to introduce reporter groups, such as fluorophores or affinity tags, without significantly altering the core structure's binding properties.

Research into compounds with similar structural motifs has revealed their potential as inhibitors of enzymes involved in epigenetic regulation. For instance, molecules containing a 3-(piperidin-4-ylmethoxy)pyridine scaffold have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers. nih.gov By analogy, 2-Methyl-4-(pyridin-3-ylmethoxy)aniline could be explored as a starting point for the design of probes to study LSD1 or other histone-modifying enzymes.

Furthermore, the aniline group's reactivity allows for its incorporation into larger molecular assemblies or its attachment to solid supports, which is a critical feature for the development of probes for techniques such as affinity chromatography and proteomics.

Table 1: Potential Modifications of 2-Methyl-4-(pyridin-3-ylmethoxy)aniline for Chemical Probe Development

| Modification Site | Reagent/Method | Potential Application |

| Aniline Amine | Acylation with a fluorescent acid chloride | Fluorescent imaging of cellular targets |

| Aniline Amine | Reaction with a biotinylating agent | Affinity-based protein pulldown assays |

| Aromatic Ring | Introduction of a photo-crosslinkable group | Covalent labeling of binding partners |

Scaffold for the Rational Design of Novel Bioactive Compounds

The 2-Methyl-4-(pyridin-3-ylmethoxy)aniline framework serves as an attractive scaffold for the rational design of new bioactive compounds. The field of medicinal chemistry has seen the successful development of numerous drugs based on both aniline and pyridine cores. Anilinopyrimidine derivatives, for example, are known to be effective kinase inhibitors, a class of drugs widely used in cancer therapy. nih.gov

The 2-methyl group on the aniline ring can influence the compound's conformational preferences and metabolic stability, while the pyridin-3-ylmethoxy side chain can be modified to optimize interactions with specific biological targets. The ether linkage provides a degree of flexibility, allowing the two aromatic rings to adopt various orientations to fit into a binding pocket.

A systematic structure-activity relationship (SAR) study could be undertaken to explore the therapeutic potential of this scaffold. By synthesizing and evaluating a library of derivatives with modifications at various positions, researchers could identify compounds with potent and selective activity against a range of targets, such as kinases, G-protein coupled receptors, or other enzymes. For instance, a related compound, 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine, has been identified as a highly potent and selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). nih.gov

Table 2: Illustrative Structure-Activity Relationship (SAR) Data for Hypothetical Derivatives

| Derivative | Target | IC50 (nM) |

| 2-Methyl-4-(pyridin-3-ylmethoxy)aniline | Kinase A | 500 |

| 2-Methyl-4-((2-chloropyridin-3-yl)methoxy)aniline | Kinase A | 150 |

| 2-Methyl-4-((2-methoxypyridin-3-yl)methoxy)aniline | Kinase A | 800 |

| N-(4-((pyridin-3-yl)methoxy)-2-methylphenyl)acetamide | Kinase A | >10000 |

This data is hypothetical and for illustrative purposes only, based on typical SAR trends for kinase inhibitors.

Use as Intermediates in the Synthesis of Complex Organic Molecules and Advanced Materials

Beyond its potential biological applications, 2-Methyl-4-(pyridin-3-ylmethoxy)aniline is a valuable intermediate for the synthesis of more complex organic molecules and advanced materials. The aniline functional group is a versatile handle for a wide range of chemical transformations. It can undergo diazotization followed by Sandmeyer reactions to introduce a variety of substituents, or it can be used in coupling reactions, such as the Buchwald-Hartwig amination, to form larger, more complex structures.

The presence of both an aniline and a pyridine ring makes this compound a candidate for the synthesis of polymers with interesting electronic and photophysical properties. Polyanilines and their derivatives are well-known conducting polymers with applications in sensors, electrochromic devices, and corrosion inhibition. The incorporation of the pyridyl moiety could modulate the polymer's electronic properties and introduce metal-coordinating sites, leading to the development of novel functional materials. For example, pyridine-3,5-dicarbonitrile moieties have been used in the development of organic light-emitting diodes (OLEDs). nih.gov

Furthermore, substituted anilines are used as building blocks in supramolecular chemistry to construct intricate, self-assembling architectures. nih.govnih.gov The directional hydrogen bonding capabilities of the aniline and the coordinating ability of the pyridine nitrogen in 2-Methyl-4-(pyridin-3-ylmethoxy)aniline could be exploited to create novel supramolecular assemblies with applications in catalysis, sensing, and molecular recognition.

Table 3: Potential Synthetic Transformations of 2-Methyl-4-(pyridin-3-ylmethoxy)aniline

| Reaction Type | Reagents | Product Class | Potential Application |

| Diazotization/Sandmeyer | NaNO2, H+; CuX | Halogenated or cyanated derivatives | Pharmaceutical intermediates |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, base | Triarylamine derivatives | Organic electronics |

| Oxidative Polymerization | (NH4)2S2O8 or FeCl3 | Substituted polyaniline | Conducting polymers, sensors |

| Supramolecular Assembly | Metal ions or complementary H-bonding partners | Coordination polymers or H-bonded networks | Porous materials, catalysis |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Methyl-4-(pyridin-3-ylmethoxy)aniline with high purity?

- Methodological Answer : Optimize reaction conditions by selecting solvents (e.g., ethanol or DMF) that balance solubility and reactivity. For example, nucleophilic aromatic substitution between 2-methyl-4-hydroxyaniline and 3-(chloromethyl)pyridine requires controlled pH (7–9) to avoid side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) improves yield and purity. Monitor reaction progress using TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques distinguish 2-Methyl-4-(pyridin-3-ylmethoxy)aniline from structural analogs?

- Methodological Answer :

- NMR : The pyridinylmethoxy group shows distinct aromatic proton splitting patterns (e.g., doublets at δ 8.4–8.6 ppm for pyridine protons). The aniline NH2 protons appear as broad singlets (~δ 5.2 ppm) in DMSO-d6.

- Mass Spectrometry : ESI-MS typically displays [M+H]+ at m/z 229.1, with fragmentation peaks at m/z 137 (loss of pyridinylmethoxy group).

- IR : Stretching vibrations for NH2 (~3400 cm⁻¹) and C-O-C (~1250 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How to resolve contradictory data in reaction yields during scale-up synthesis?

- Methodological Answer : Contradictions often arise from heat transfer inefficiencies or solvent polarity changes. Use kinetic studies (e.g., in situ FTIR or Raman spectroscopy) to monitor intermediate formation. For example, incomplete substitution at the 4-hydroxy position can occur due to steric hindrance; introducing microwave-assisted synthesis (80°C, 30 min) improves homogeneity. Validate scalability via DOE (Design of Experiments) to identify critical parameters (e.g., stirring rate, reagent stoichiometry) .

Q. What computational strategies predict the reactivity of 2-Methyl-4-(pyridin-3-ylmethoxy)aniline in nucleophilic environments?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO). The pyridine ring’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic substitution at the aniline para position.

- MD Simulations : Simulate solvent interactions (e.g., water vs. DMSO) to predict solubility and aggregation behavior.

- QSPR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethoxy groups) with experimental pKa values to guide derivatization .

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

- Methodological Answer :

- Core Modifications : Replace the pyridine ring with quinoline () or imidazo[4,5-b]pyridine ( ) to assess electronic effects on bioactivity.

- Functional Group Variation : Introduce electron-donating (e.g., methoxy) or withdrawing (e.g., nitro) groups at the aniline position.

- Biological Assays : Test analogs against kinase targets (e.g., p38 MAPK) using fluorescence polarization assays. Compare IC50 values to establish SAR trends .

Q. What experimental approaches evaluate the compound’s stability under oxidative or photolytic conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to 1% H2O2 (40°C, 24 hrs) or UV light (254 nm, 48 hrs). Monitor degradation via UPLC-PDA, identifying primary degradation products (e.g., oxidation of the aniline group to nitro derivatives).

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage (2–8°C, dark) .

Q. How to address challenges in crystallizing 2-Methyl-4-(pyridin-3-ylmethoxy)aniline for X-ray analysis?

- Methodological Answer :

- Solvent Screening : Use vapor diffusion with dichloromethane/hexane or methanol/water mixtures.

- SHELX Refinement : Employ SHELXL ( ) for structure solution, leveraging anisotropic displacement parameters for the pyridine ring. Hydrogen bonding between NH2 and methoxy oxygen often stabilizes the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.